2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride
CAS No.: 1609409-16-6
Cat. No.: VC2877182
Molecular Formula: C10H20Cl2N2O
Molecular Weight: 255.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609409-16-6 |
|---|---|
| Molecular Formula | C10H20Cl2N2O |
| Molecular Weight | 255.18 g/mol |
| IUPAC Name | 2-methyl-2,9-diazaspiro[5.5]undecan-3-one;dihydrochloride |
| Standard InChI | InChI=1S/C10H18N2O.2ClH/c1-12-8-10(3-2-9(12)13)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H |
| Standard InChI Key | HANZHFGJMOXVRU-UHFFFAOYSA-N |
| SMILES | CN1CC2(CCC1=O)CCNCC2.Cl.Cl |
| Canonical SMILES | CN1CC2(CCC1=O)CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Physical Properties
2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride is characterized by its spirocyclic structure containing two nitrogen atoms in a bicyclic framework. The compound's identity is defined by several key parameters presented in Table 1.
Table 1: Chemical Identity and Physical Properties
| Parameter | Value |
|---|---|
| CAS Number | 1609409-16-6 |
| Molecular Formula | C₁₀H₂₀Cl₂N₂O |
| Molecular Weight | 255.18 g/mol |
| IUPAC Name | 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride |
| InChI | InChI=1S/C10H18N2O.2ClH/c1-12-8-10(3-2-9(12)13)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H |
| InChIKey | HANZHFGJMOXVRU-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity (Commercial) | ≥95% |
| Storage Temperature | Room temperature |
The core structure consists of a spiro linkage connecting two six-membered rings, with nitrogen atoms at positions 2 and 9, and a carbonyl group at position 3 . This unique structural arrangement contributes to the compound's ability to interact with various biological targets.
Structural Characteristics
The spirocyclic framework of 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride features a central carbon atom (the spiro carbon) that connects two six-membered rings. One ring contains a lactam functionality (the 3-one position) and a methylated nitrogen at position 2, while the other ring contains a secondary amine at position 9 .
This compound belongs to a broader class of diazaspiro compounds that have gained significant attention in medicinal chemistry. The parent compound without the dihydrochloride salt is 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one (CID 52644198) . The dihydrochloride salt form enhances water solubility, which can be advantageous for biological testing and pharmaceutical formulation.
The structural features that make this compound particularly interesting include:
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The spirocyclic core, which provides rigidity to the molecular framework
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The presence of two nitrogen atoms that can participate in hydrogen bonding
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The lactam functionality that offers potential for receptor interactions
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The methyl substituent on one nitrogen that influences lipophilicity and binding properties
These structural elements collectively contribute to the compound's potential biological activities and pharmaceutical applications .
Spectral Characteristics and Analytical Methods
The characterization of 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride can be achieved through various spectroscopic and analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly used for structural confirmation and purity assessment of diazaspiro compounds.
Predicted Properties
Based on computational methods, the following collision cross section data has been predicted for the parent compound (without the dihydrochloride):
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 183.14918 | 144.8 |
| [M+Na]+ | 205.13112 | 155.1 |
| [M+NH4]+ | 200.17572 | 154.4 |
| [M+K]+ | 221.10506 | 146.9 |
| [M-H]- | 181.13462 | 146.4 |
| [M+Na-2H]- | 203.11657 | 150.4 |
| [M]+ | 182.14135 | 146.6 |
| [M]- | 182.14245 | 146.6 |
These values can assist in mass spectrometric identification and characterization of the compound .
Comparative Analysis with Related Compounds
Understanding the relationship between 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride and other diazaspiro compounds can provide valuable insights into its potential properties and applications.
Structural Comparison with Isomeric Compounds
The positioning of nitrogen atoms in the spirocyclic framework significantly impacts biological activity. Three major isomeric systems have been studied:
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1,9-diazaspiro[5.5]undecanes
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2,9-diazaspiro[5.5]undecanes (our target compound belongs to this class)
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3,9-diazaspiro[5.5]undecanes
Studies have shown that 2,9-diazaspiro compounds often demonstrate better in vivo performance compared to their 1,9-diaza counterparts, suggesting potential advantages for our target compound in pharmaceutical applications .
Functional Group Effects
The presence of the lactam functionality (3-one position) in our target compound differentiates it from other diazaspiro compounds and likely contributes to its specific binding characteristics. The methylation at the N-2 position further modifies these properties, potentially influencing receptor selectivity and binding affinity .
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